molecular formula C30H38O4 B12411930 Biatractylolide

Biatractylolide

Cat. No.: B12411930
M. Wt: 462.6 g/mol
InChI Key: RBJDJJGMGHKQMI-XETGTQJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Biatractylolide can be synthesized through the oxidation of atractylon, which produces atractylenolide I, II, and III. Both atractylenolide I and III can undergo intermolecular dehydration to form this compound .

Industrial Production Methods: The industrial production of this compound involves the extraction of sesquiterpenoids from the rhizome of Atractylodes macrocephala using silica gel column chromatography . This method ensures the isolation of this compound along with other sesquiterpenoids like atractylenolide I, II, and III.

Chemical Reactions Analysis

Types of Reactions: Biatractylolide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation Reagents: Common oxidation reagents include oxygen and other oxidizing agents.

    Dehydration Conditions: Dehydration typically occurs under controlled temperature and pressure conditions to facilitate the removal of water molecules.

Major Products Formed: The major product formed from these reactions is this compound itself, along with other sesquiterpenoids like atractylenolide I, II, and III .

Comparison with Similar Compounds

Biatractylolide is unique among sesquiterpenoids due to its double sesquiterpene structure and potent neuroprotective effects. Similar compounds include:

Properties

Molecular Formula

C30H38O4

Molecular Weight

462.6 g/mol

IUPAC Name

(4aR,8aS,9aR)-9a-[(4aR,8aS,9aR)-3,8a-dimethyl-5-methylidene-2-oxo-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran-9a-yl]-3,8a-dimethyl-5-methylidene-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran-2-one

InChI

InChI=1S/C30H38O4/c1-17-9-7-11-27(5)15-29(23(13-21(17)27)19(3)25(31)33-29)30-16-28(6)12-8-10-18(2)22(28)14-24(30)20(4)26(32)34-30/h21-22H,1-2,7-16H2,3-6H3/t21-,22-,27+,28+,29-,30-/m1/s1

InChI Key

RBJDJJGMGHKQMI-XETGTQJKSA-N

Isomeric SMILES

CC1=C2C[C@@H]3C(=C)CCC[C@]3(C[C@]2(OC1=O)[C@@]45C[C@@]6(CCCC(=C)[C@H]6CC4=C(C(=O)O5)C)C)C

Canonical SMILES

CC1=C2CC3C(=C)CCCC3(CC2(OC1=O)C45CC6(CCCC(=C)C6CC4=C(C(=O)O5)C)C)C

Origin of Product

United States

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